molecular formula C23H25NO3S2 B5028458 (5E)-5-[[4-[3-(2,3-dimethylphenoxy)propoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[[4-[3-(2,3-dimethylphenoxy)propoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5028458
M. Wt: 427.6 g/mol
InChI Key: PVKOVAJZIZJGBS-RCCKNPSSSA-N
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Description

The compound “(5E)-5-[[4-[3-(2,3-dimethylphenoxy)propoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one” is a synthetic organic molecule that belongs to the thiazolidinone class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5E)-5-[[4-[3-(2,3-dimethylphenoxy)propoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one” typically involves the condensation of appropriate aldehydes and thiosemicarbazides under controlled conditions. The reaction may be catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: It may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to thiazolidine derivatives.

    Substitution: The phenyl and thiazolidinone rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for controlling the reaction pathways and products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiazolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, thiazolidinones have been studied for their antimicrobial, anti-inflammatory, and anticancer properties. This compound may exhibit similar activities and could be investigated for its potential therapeutic applications.

Medicine

In medicine, the compound could be explored for its potential as a drug candidate. Its biological activities may make it suitable for the treatment of various diseases, including infections, inflammation, and cancer.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique chemical properties may offer advantages in various industrial applications.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, thiazolidinones are known to interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidinones and their derivatives. These compounds share a common thiazolidinone core but differ in their substituents, which can significantly affect their biological activities and chemical properties.

Uniqueness

The uniqueness of “(5E)-5-[[4-[3-(2,3-dimethylphenoxy)propoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one” lies in its specific substituents, which may confer unique biological activities or chemical reactivity compared to other thiazolidinones

Properties

IUPAC Name

(5E)-5-[[4-[3-(2,3-dimethylphenoxy)propoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO3S2/c1-4-24-22(25)21(29-23(24)28)15-18-9-11-19(12-10-18)26-13-6-14-27-20-8-5-7-16(2)17(20)3/h5,7-12,15H,4,6,13-14H2,1-3H3/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKOVAJZIZJGBS-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)OCCCOC3=CC=CC(=C3C)C)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC=C(C=C2)OCCCOC3=CC=CC(=C3C)C)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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